1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene
Description
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-2-1-3-8(4-7)14-6-9(11,12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRVKVOGMEDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzyl alcohol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
3-(2,2,2-trifluoroethoxy)benzyl alcohol+thionyl chloride→1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoroethoxy group can be reduced under specific conditions to yield the corresponding ethoxy derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethoxybenzene derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has shown significant potential in medicinal chemistry, particularly in the development of anticancer agents. Recent studies have highlighted its role as an intermediate in synthesizing various bioactive compounds. For instance, compounds derived from this structure have demonstrated potent antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 9a | MCF7 | <5 |
| 9b | PC3 | <5 |
| 9d | A549 | <5 |
| Control | Sorafenib | >10 |
Chemical Synthesis
In addition to its medicinal applications, this compound serves as a versatile building block in organic synthesis. Its chloromethyl group is reactive and can participate in nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This property makes it valuable for synthesizing more complex organic molecules.
Industrial Applications
The unique properties of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene make it suitable for use in the production of specialty chemicals and materials. Its trifluoroethoxy group imparts unique physical and chemical properties that are advantageous in formulating advanced materials.
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of several derivatives synthesized from 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene. The results indicated that modifications to the benzene ring significantly enhanced the anticancer activity. Compounds with electron-withdrawing groups exhibited increased potency compared to those with electron-donating groups .
Case Study 2: Synthesis of Pharmaceutical Intermediates
Research has shown that this compound can be utilized to synthesize intermediates for pharmaceuticals such as flecainide, an antiarrhythmic drug. The synthesis route involves multiple steps starting from simpler precursors and showcases the compound's utility in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The trifluoroethoxy group can influence the reactivity and stability of the compound through electron-withdrawing effects, which can affect the overall reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
- 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
- (Chloromethyl)tris(2,2,2-trifluoroethoxy)silane
Uniqueness
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of the chloromethyl and trifluoroethoxy groups on the benzene ring. This positioning can influence the compound’s reactivity, stability, and overall chemical behavior, making it distinct from its isomers and other related compounds.
Biological Activity
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of both chloromethyl and trifluoroethoxy functional groups suggests diverse reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene can be synthesized through various methods involving the introduction of chloromethyl and trifluoroethoxy groups onto a benzene ring. The unique combination of these substituents enhances its lipophilicity and potential biological activity compared to similar compounds lacking these features.
The biological activity of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene can be attributed to its interaction with molecular targets through the following mechanisms:
- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites on biomolecules, leading to covalent modifications that may alter enzyme or receptor activity.
- Lipophilicity Influence : The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes, potentially increasing its bioavailability and efficacy in target interactions.
Study 1: Antiproliferative Effects
A study investigated the antiproliferative activity of trifluoromethyl-substituted compounds against cancer cell lines. It was found that compounds with electron-withdrawing groups like trifluoromethyl significantly increased inhibitory effects on cell proliferation compared to non-fluorinated analogs .
Study 2: Cytotoxic Mechanisms
Research on benzyl sulfides indicated that their cytotoxicity was linked to metabolic activation via cytochrome P-450 enzymes, leading to the formation of unstable thiols that could act as acylating agents . This mechanism may be relevant for understanding the toxicity associated with 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, and what reagents are critical for achieving high purity?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution or nucleophilic displacement. A common approach involves chloromethylation of 3-(2,2,2-trifluoroethoxy)benzene derivatives using chloromethylating agents like N-chlorosuccinimide (NCS) in acidic media. For example, similar protocols for 1-(bromomethyl)-3-(trifluoromethyl)benzene use N,N’-dibromo-5,5-dimethylhydantoin under strongly acidic conditions .
- Key Reagents : Trifluoroacetic acid (for nitration/functionalization), chloromethylation agents (e.g., NCS), and catalysts like AlCl₃.
- Purity Control : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Q. How can spectroscopic techniques (e.g., IR, HRMS) confirm the structure of this compound?
- IR Analysis : The trifluoroethoxy group shows characteristic C-O-C stretching at ~1216 cm⁻¹ and C-F vibrations at 1100–1300 cm⁻¹. The chloromethyl (-CH₂Cl) group exhibits C-Cl stretches near 700 cm⁻¹ .
- HRMS : Exact mass determination (calculated for C₉H₈ClF₃O: 224.03 g/mol) confirms molecular integrity. For example, HRMS-APCI for a related compound showed a deviation of <0.5 ppm between calculated and experimental values .
Advanced Research Questions
Q. What computational strategies (e.g., AutoDock4) are effective for studying this compound’s interactions with biological targets?
- Methodology : Use AutoDock4 with flexible receptor sidechains to model binding. Grid-based docking parameters should include:
- Grid Size : 60 × 60 × 60 ų centered on the active site.
- Lamarckian GA : 100 runs, population size 150, mutation rate 0.02.
Q. How can reaction conditions be optimized to mitigate competing byproducts during chloromethylation?
- Variables : Temperature (0–25°C), stoichiometry (1:1.2 substrate:chlorinating agent), and solvent polarity (dichloromethane vs. acetonitrile).
- Case Study : For 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, yields improved from 45% to 78% by lowering the temperature to 0°C and using excess NCS .
- Byproduct Analysis : GC-MS or HPLC to identify diarylmethane derivatives (common side products).
Q. How should researchers address contradictions in reported reaction yields for trifluoroethoxy-substituted benzene derivatives?
- Root Causes : Variations in substrate purity, solvent hygroscopicity, or catalyst activity.
- Resolution :
- Standardization : Use anhydrous solvents and freshly distilled reagents.
- Reproducibility : Follow EPA study plan guidelines, including detailed documentation of deviations and statistical analysis of replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
